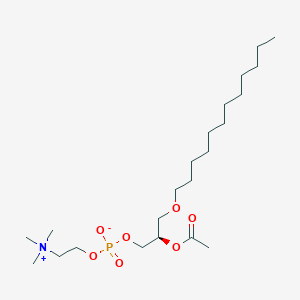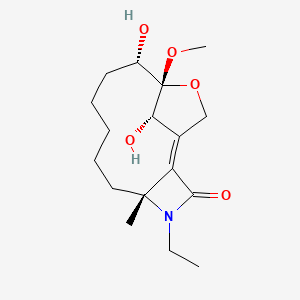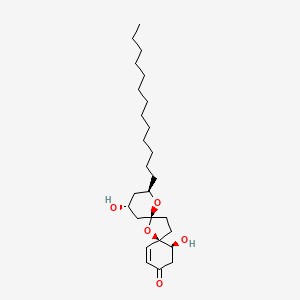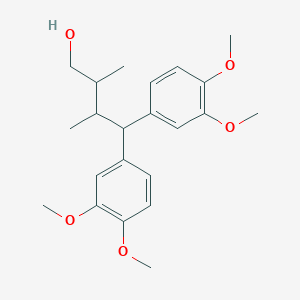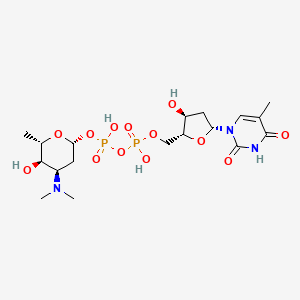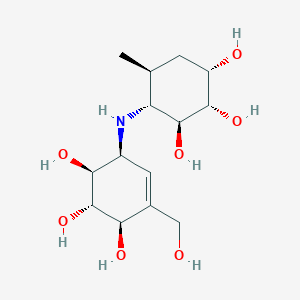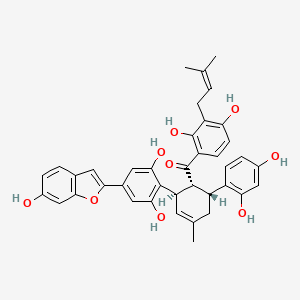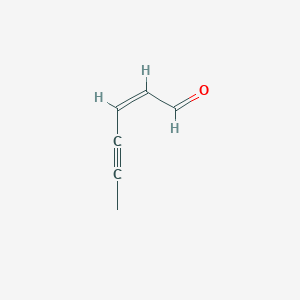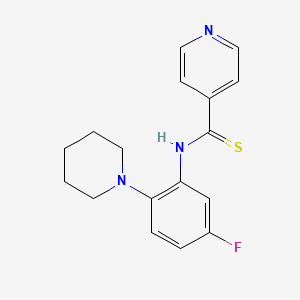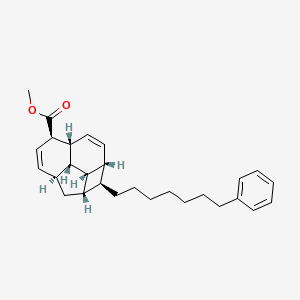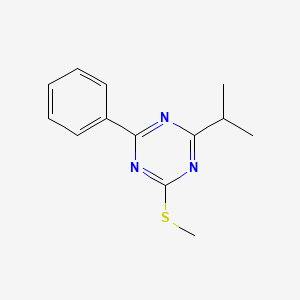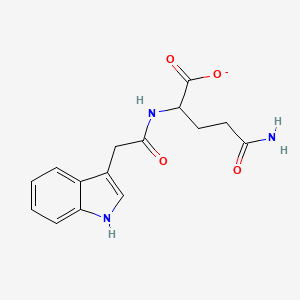
Indole-3-acetyl-glutamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(indol-3-ylacetyl)glutaminate is a monocarboxylic acid anion that is the conjugate base of N-(indol-3-ylacetyl)glutamine, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as a human urinary metabolite. It is a conjugate base of a N-(indol-3-ylacetyl)glutamine.
Aplicaciones Científicas De Investigación
Plant Growth and Development
Indole-3-acetyl-glutamine plays a significant role in plant growth and development. The study of quantitative analysis of indole-3-acetic acid metabolites in Arabidopsis highlighted the presence of two new conjugates related to Indole-3-acetyl-glutamine, indicating its significance in plant growth and vegetative development. This research also developed a method for quantitative analysis of these metabolites, emphasizing the importance of understanding their levels in different plant tissues during various stages of development (Kowalczyk & Sandberg, 2001).
Methodological Advancements in Plant Research
Advancements in analytical techniques have facilitated the identification of Indole-3-acetyl-glutamine and related compounds in plants. A study introduced a liquid chromatography-mass spectrometry (LC-MS)-based method for the characterization of small Indole-3-acetyl-glutamine conjugate profiles of plants. This method allows for the facile identification of indolic compounds, suggesting that Indole-3-acetyl-glutamine and its conjugates might have important physiological roles in plants, which could also impact human nutrition (Yu et al., 2014).
Plant Defense Mechanisms
Indole-3-acetyl-glutamine is implicated in plant defense mechanisms. A study on maize revealed that whole-plant glutamine mobilization aids local tissue in pathway-specific auxin biosynthesis, stimulating root regrowth after herbivory. This suggests that Indole-3-acetyl-glutamine may play a role in plant responses to pest attacks, contributing to the development of crop tolerance (Qu et al., 2016).
Metabolic Processes in Plants
Indole-3-acetyl-glutamine is also involved in the metabolic processes within plants. Research on Arabidopsis indicated that cytochrome P450 CYP79B2 catalyzes the conversion of tryptophan to indole-3-acetaldoxime, a precursor of Indole glucosinolates and Indole-3-acetic acid. This study highlights the intricate metabolic pathways in plants involving Indole-3-acetyl-glutamine, and its role in the biosynthesis of important compounds like Indole-3-acetic acid (Mikkelsen et al., 2000).
Propiedades
Nombre del producto |
Indole-3-acetyl-glutamine |
|---|---|
Fórmula molecular |
C15H16N3O4- |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
5-amino-2-[[2-(1H-indol-3-yl)acetyl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C15H17N3O4/c16-13(19)6-5-12(15(21)22)18-14(20)7-9-8-17-11-4-2-1-3-10(9)11/h1-4,8,12,17H,5-7H2,(H2,16,19)(H,18,20)(H,21,22)/p-1 |
Clave InChI |
DVJIJAYHBZALOJ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CCC(=O)N)C(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



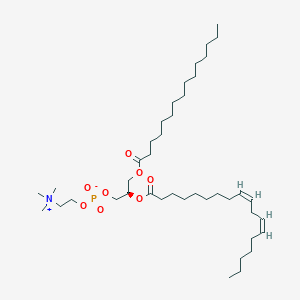
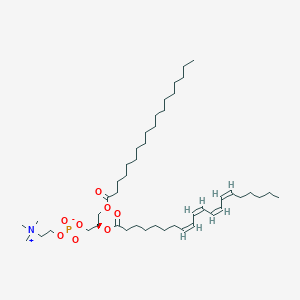
![[(3S,3aR,4R,5R,6R,7aS)-6-[(2S,3R,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] (2R,3R)-2-hydroxy-3-methylpentanoate](/img/structure/B1261655.png)
